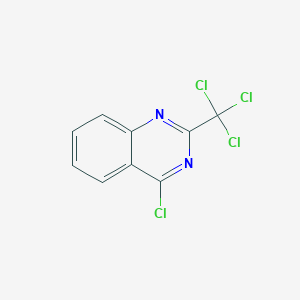

4-Chloro-2-(trichloromethyl)quinazoline

描述

General Significance of the Quinazoline (B50416) Scaffold in Synthetic Chemistry

The quinazoline skeleton, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in the development of therapeutic agents. Its prevalence in numerous biologically active compounds has cemented its status as a "privileged scaffold" in medicinal chemistry. Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, a selection of which is highlighted in the table below.

Table 1: Diverse Biological Activities of Quinazoline Derivatives

| Biological Activity | Reference Compound/Study |

|---|---|

| Anticancer | Gefitinib, Erlotinib, Lapatinib |

| Antihypertensive | Prazosin, Doxazosin |

| Anti-inflammatory | Proquazone |

| Antiviral | Various synthesized derivatives |

| Antibacterial | Studies on substituted quinazolines |

| Antifungal | Research on novel quinazoline analogs |

| Antimalarial | Febrifugine |

The versatility of the quinazoline ring system allows for substitutions at various positions, leading to a wide array of derivatives with distinct biological profiles. This adaptability makes it a focal point for synthetic chemists aiming to design and discover new drugs.

Positional and Substituent Effects in Halogenated and Trichloromethyl-Substituted Heterocycles

The reactivity of 4-Chloro-2-(trichloromethyl)quinazoline is profoundly influenced by the electronic properties of its substituents and their positions on the quinazoline ring. The chloro and trichloromethyl groups are both strongly electron-withdrawing, which has significant consequences for the molecule's chemical behavior.

The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr). This is a well-documented phenomenon in 4-chloroquinazoline (B184009) systems, where the electron deficiency of the pyrimidine ring facilitates attack by nucleophiles at this position. nih.gov The presence of the electron-withdrawing trichloromethyl group at the 2-position further enhances the electrophilicity of the C4 carbon, making it even more reactive towards nucleophiles.

The trichloromethyl group at the 2-position also serves as a reactive handle, although its reactivity differs from that of the C4-chloro group. It can undergo various transformations, including hydrolysis to a carboxylic acid or reaction with nucleophiles under specific conditions. However, in many synthetic applications, the C4-chloro group is the more labile site for initial substitution.

The differential reactivity between these two positions allows for a stepwise and controlled functionalization of the quinazoline core. For instance, a nucleophile can be introduced at the 4-position, followed by a subsequent transformation of the 2-trichloromethyl group. This strategic approach is invaluable for the synthesis of polysubstituted quinazolines with precisely defined substitution patterns.

An example of the synthetic utility of this compound is its reaction with various alcohols and amines to produce 4-alkoxy and 4-amino derivatives, respectively. These reactions typically proceed via nucleophilic displacement of the C4-chloride. The table below showcases a selection of such transformations.

Table 2: Synthesis of 4-Substituted-2-(trichloromethyl)quinazolines

| Nucleophile | Product |

|---|---|

| Benzyl alcohol | 4-(Benzyloxy)-2-(trichloromethyl)quinazoline |

| Phenol | 4-Phenoxy-2-(trichloromethyl)quinazoline |

| Aniline (B41778) | 4-Anilino-2-(trichloromethyl)quinazoline |

| Various substituted anilines | Corresponding 4-anilino derivatives |

Structure

3D Structure

属性

IUPAC Name |

4-chloro-2-(trichloromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl4N2/c10-7-5-3-1-2-4-6(5)14-8(15-7)9(11,12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWHZIOORKRESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347184 | |

| Record name | 4-chloro-2-(trichloromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3137-63-1 | |

| Record name | 4-chloro-2-(trichloromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(trichloromethyl)quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chloro 2 Trichloromethyl Quinazoline and Its Quinazoline Core Derivatives

Preparative Routes to 4-Chloro-2-(trichloromethyl)quinazoline

The synthesis of this compound is typically achieved through a two-step process involving the initial formation of a quinazolinone intermediate, followed by a chlorodehydroxylation reaction.

Cyclocondensation and Chlorodehydroxylation Pathways

The primary route to the quinazoline (B50416) core involves the cyclocondensation of an appropriate anthranilic acid derivative with a suitable one-carbon synthon. For the synthesis of the precursor to the title compound, 2-(trichloromethyl)quinazolin-4(3H)-one, anthranilamide is a common starting material. The cyclocondensation can be achieved by reacting anthranilamide with trichloroacetic acid or its derivatives. A related, well-documented procedure involves the reaction of o-anthranilic acids with chloroacetonitrile (B46850) to yield 2-chloromethyl-4(3H)-quinazolinones, showcasing a similar cyclization strategy. In this analogous synthesis, increasing the molar ratio of chloroacetonitrile has been shown to significantly improve reaction yields.

Once the 2-(trichloromethyl)quinazolin-4(3H)-one intermediate is obtained, the subsequent chlorodehydroxylation (or chlorination) step is crucial for the introduction of the reactive chloro group at the C-4 position. This transformation is commonly carried out using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction typically involves heating the quinazolinone with an excess of the chlorinating agent. The mechanism of chlorination with POCl₃ is understood to proceed in two main stages: an initial phosphorylation of the quinazolinone, followed by nucleophilic substitution by chloride ions at elevated temperatures (70-90 °C) to yield the 4-chloroquinazoline (B184009) product. nih.gov The use of a base can facilitate the initial phosphorylation step, which occurs at lower temperatures. nih.gov

Microwave-Assisted Synthetic Enhancements

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. frontiersin.orgnih.gov The synthesis of quinazoline and quinazolinone derivatives has greatly benefited from this technology. frontiersin.orgnih.gov

Microwave irradiation can be effectively applied to both the cyclocondensation and chlorination steps in the synthesis of this compound. For the cyclocondensation of anthranilamide with aldehydes or other synthons, microwave heating in the presence of a catalyst, such as antimony(III) chloride, has been shown to produce quinazolin-4(3H)-ones in excellent yields under solvent-free conditions within minutes. scispace.comresearchgate.net Similarly, the amination of 4-chloroquinazolines, a reaction analogous to the substitution reactions of the title compound, is significantly enhanced by microwave irradiation, promoting fast and efficient reactions with a wide range of anilines. beilstein-journals.org These examples strongly suggest that the synthesis of this compound and its derivatives can be made more efficient and environmentally friendly through the application of microwave technology.

Nucleophilic Substitution Reactions of this compound

The chlorine atom at the C-4 position of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a diverse range of functional groups, leading to the generation of libraries of novel quinazoline derivatives.

Amination Reactions at the C-4 Position

The displacement of the C-4 chloro group with various amines is a widely employed strategy to synthesize 4-aminoquinazoline derivatives. These reactions can be carried out with a broad spectrum of primary and secondary amines, including aliphatic and aromatic amines. beilstein-journals.orgresearchgate.net

Electron-rich amines tend to react readily with 4-chloroquinazolines under milder conditions, affording the corresponding 4-aminoquinazolines in moderate to good yields. beilstein-journals.org Conversely, reactions with electron-poor amines may require more forcing conditions, such as higher temperatures or longer reaction times, and can result in lower yields. beilstein-journals.org The use of microwave irradiation has been shown to overcome these limitations, facilitating rapid and efficient amination with a variety of anilines, including those bearing electron-withdrawing groups. beilstein-journals.org These reactions are often carried out in solvents like isopropanol (B130326) or a mixture of THF and water, and can be performed with or without a base. beilstein-journals.orgresearchgate.net

Table 1: Examples of Amination Reactions of 4-Chloroquinazolines

| Amine Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-methylaniline | Microwave, THF/H₂O, 100 °C, 10 min | N-methyl-N-phenylquinazolin-4-amine | 81 | beilstein-journals.org |

| o-toluidine | Microwave, THF/H₂O, 100 °C, 2 h | N-(o-tolyl)quinazolin-4-amine derivative | 74 | beilstein-journals.org |

| 2-fluoroaniline | Microwave, THF/H₂O, 100 °C, 40 min | N-(2-fluorophenyl)quinazolin-4-amine derivative | 60 | beilstein-journals.org |

| Aniline (B41778) | Isopropanol, reflux, 4 h | N-phenylquinazolin-4-amine | Not specified | researchgate.net |

| Benzylamine | Isopropanol, TEA, reflux, 4 h | N-benzylquinazolin-4-amine | Not specified | researchgate.net |

Note: The table presents data for analogous 4-chloroquinazolines to illustrate the scope of the amination reaction.

Alkoxylation and Aryloxylation Transformations

The reaction of this compound with alcohols and phenols provides access to 4-alkoxy- and 4-aryloxy-2-(trichloromethyl)quinazoline derivatives. The direct reaction with alcohols, especially those that are poor nucleophiles like benzylic alcohols, can be challenging. However, the use of a catalyst such as 4-(dimethylamino)pyridine (DMAP) has been shown to facilitate this SNAr reaction.

A study on the synthesis of 4-benzyloxy- and 4-aryloxy-2-trichloromethylquinazolines demonstrated that microwave irradiation can significantly accelerate these reactions, leading to good yields in as little as one hour. This method provides a general and efficient route to a variety of ether-linked quinazoline derivatives.

Table 2: Synthesis of 4-Alkoxy- and 4-Aryloxy-2-(trichloromethyl)quinazolines

| Alcohol/Phenol Nucleophile | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzyl alcohol | Microwave, DMAP | 4-(Benzyloxy)-2-(trichloromethyl)quinazoline | 72 |

| 4-Methylbenzyl alcohol | Microwave, DMAP | 4-(4-Methylbenzyloxy)-2-(trichloromethyl)quinazoline | 72 |

| Phenol | Microwave, DMAP | 4-Phenoxy-2-(trichloromethyl)quinazoline | 65 |

| 4-Methoxyphenol | Microwave, DMAP | 4-(4-Methoxyphenoxy)-2-(trichloromethyl)quinazoline | 78 |

| 3-Chlorophenol | Microwave, DMAP | 4-(3-Chlorophenoxy)-2-(trichloromethyl)quinazoline | 75 |

Data extracted from a study on the synthesis of 4-benzyloxy- and 4-aryloxy-2-trichloromethylquinazolines.

Thiolation Reactions

The synthesis of 4-thio-substituted quinazolines can be achieved through the reaction of this compound with various thiols. These reactions introduce a sulfur linkage at the C-4 position, leading to the formation of 4-thioether derivatives.

A series of 4-thiophenoxy-2-trichloromethylquinazolines have been synthesized in a convenient and efficient manner. This was accomplished by reacting this compound with a range of substituted thiophenols. These reactions provide a straightforward route to novel quinazoline derivatives with potential biological activities.

Table 3: Synthesis of 4-Thiophenoxy-2-(trichloromethyl)quinazolines

| Thiol Nucleophile | Product | Yield (%) |

|---|---|---|

| Thiophenol | 4-(Phenylthio)-2-(trichloromethyl)quinazoline | 85 |

| 4-Methylthiophenol | 4-((4-Methylphenyl)thio)-2-(trichloromethyl)quinazoline | 82 |

| 4-Chlorothiophenol | 4-((4-Chlorophenyl)thio)-2-(trichloromethyl)quinazoline | 88 |

| 4-Methoxythiophenol | 4-((4-Methoxyphenyl)thio)-2-(trichloromethyl)quinazoline | 79 |

| 3-Nitrothiophenol | 4-((3-Nitrophenyl)thio)-2-(trichloromethyl)quinazoline | 75 |

Data extracted from a study on the synthesis of 4-thiophenoxy-2-trichloromethylquinazolines.

Investigation of Reaction Selectivity and Mechanisms (e.g., SNAr)

The functionalization of the this compound core often relies on nucleophilic aromatic substitution (SNAr) reactions. The inherent reactivity of the quinazoline ring system plays a crucial role in determining the selectivity of these transformations. In quinazoline derivatives bearing two potential leaving groups, such as 2,4-dichloroquinazoline, the chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the one at the C2 position under mild conditions. stackexchange.comnih.gov

This pronounced regioselectivity is rooted in the electronic properties of the quinazoline nucleus. nih.gov Theoretical studies, including Density Functional Theory (DFT) calculations on 2,4-dichloroquinazoline, have shown that the carbon atom at the 4-position possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This characteristic renders the C4 position more electrophilic and, consequently, more susceptible to nucleophilic attack. nih.gov The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com The initial attack of the nucleophile is generally the rate-determining step. researchgate.net

The presence of electron-withdrawing groups on the aromatic ring is known to activate the substrate towards nucleophilic aromatic substitution by stabilizing the negatively charged intermediate. nih.govresearchgate.net In the case of this compound, the trichloromethyl group at the C2 position is a potent electron-withdrawing group. This electronic influence is anticipated to further enhance the electrophilicity of the quinazoline core, thereby increasing the reactivity of the C4 position towards nucleophilic attack and reinforcing the observed regioselectivity.

Metal-Catalyzed Cross-Coupling Strategies with this compound

Metal-catalyzed cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse functionalities onto the quinazoline scaffold.

Sonogashira Cross-Coupling for Alkyne Introduction

The Sonogashira cross-coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone method for synthesizing arylalkynes. wikipedia.org

The application of the Sonogashira coupling to this compound has been met with challenges, indicating that the substrate's unique electronic and steric properties significantly influence the reaction's outcome. Initial attempts to couple this compound with phenylacetylene (B144264) under standard Sonogashira conditions—using Pd(PPh₃)₄ as the palladium source, CuI as the cocatalyst, and triethylamine (B128534) as the base in THF—were reported to be unsuccessful.

However, subsequent investigations revealed that modifying the reaction conditions could afford the desired 4-alkynyl-2-(trichloromethyl)quinazoline product. The use of Pd(OAc)₂ as the palladium catalyst and cesium carbonate (Cs₂CO₃) as the base in DMF successfully yielded the cross-coupled product, albeit in a low yield of 15%. This suggests that the reaction is highly sensitive to the choice of catalyst, base, and solvent system. The presence of the trichloromethyl group at the C2 position appears to complicate the reaction, limiting its general applicability and yield.

A significant side reaction observed in the Sonogashira coupling involving this compound is the homocoupling of the terminal alkyne, leading to the formation of a symmetric 1,3-diyne (dimerization). dntb.gov.ua This undesirable pathway is a common issue in Sonogashira reactions, often exacerbated by the presence of oxygen and the copper cocatalyst. wikipedia.org The formation of these dimeric side products competes with the desired cross-coupling pathway, contributing to the observed low yields of the 4-alkynyl-2-(trichloromethyl)quinazoline product.

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst, is a versatile and widely used method for forming C(sp²)–C(sp²) bonds. researchgate.net This methodology has been successfully applied to this compound for the synthesis of 4-aryl derivatives.

The reaction of this compound with various arylboronic acids, catalyzed by palladium acetate (B1210297) (Pd(OAc)₂) in DMF, has been shown to produce the corresponding 4-aryl-2-(trichloromethyl)quinazolines in moderate yields, typically ranging from 50% to 65%. This demonstrates the utility of the Suzuki-Miyaura coupling as a reliable strategy for introducing aryl moieties at the C4 position of this specific quinazoline core.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Phenyl-2-(trichloromethyl)quinazoline | 60 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-(trichloromethyl)quinazoline | 65 |

| 3 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-2-(trichloromethyl)quinazoline | 55 |

| 4 | 3-Methoxyphenylboronic acid | 4-(3-Methoxyphenyl)-2-(trichloromethyl)quinazoline | 50 |

Copper-Catalyzed C-H Activation Pathways

Copper-catalyzed C-H activation has emerged as an increasingly important strategy in organic synthesis due to the low cost and low toxicity of copper salts. mdpi.comrsc.org This approach enables the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

While direct C-H activation on the preformed this compound ring has not been extensively reported, copper catalysis has been instrumental in the synthesis of the core structure itself. A notable example is the synthesis of functionalized (trichloromethyl)quinazolin-4(1H)-ones through a novel three-component reaction involving trichloroacetonitrile, benzoyl chlorides, and various primary amines. researchgate.netcitedrive.com This process proceeds via a copper(I)-catalyzed intramolecular C-H activation, highlighting the utility of this strategy in constructing the fundamental quinazoline framework bearing the trichloromethyl group. researchgate.netcitedrive.com Such methodologies provide a direct and efficient route to complex quinazoline derivatives from readily available starting materials. researchgate.netcitedrive.com

Multi-Component Reaction Approaches for Quinazoline Core Construction

Multi-component reactions (MCRs) represent a highly efficient and atom-economical strategy in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach minimizes waste, reduces reaction times, and simplifies purification processes, making it an attractive methodology for the synthesis of pharmaceutically relevant scaffolds like quinazolines. nih.govfrontiersin.org The application of MCRs to the synthesis of the quinazoline core and its derivatives has garnered significant attention due to the broad biological activities exhibited by this class of compounds. nih.gov

A variety of MCR strategies have been developed for the synthesis of quinazolinones, which are common precursors to 4-chloroquinazolines. These reactions often involve the condensation of an anthranilic acid derivative, an aldehyde, and a nitrogen source. nih.gov For instance, a one-pot, solvent- and catalyst-free synthesis of novel quinazoline derivatives has been achieved under ultrasonic irradiation, highlighting the green chemistry aspects of some MCRs. nih.gov

One notable MCR is the Ugi four-component reaction (Ugi-4CR), which has been successfully employed for the synthesis of diverse and complex quinazolinone derivatives. nih.govacs.org This reaction typically involves an amine, a carboxylic acid, an isocyanide, and a carbonyl compound. The versatility of the Ugi-4CR allows for the introduction of a wide range of substituents onto the quinazolinone scaffold, providing a powerful tool for generating libraries of compounds for biological screening. nih.gov

Furthermore, catalyst- and solvent-free conditions have been developed for the one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones. rsc.orgresearchgate.net These methods often utilize isatoic anhydride, an amine, and an orthoester, and can be performed under classical heating or microwave irradiation to afford excellent yields. rsc.orgresearchgate.net

While the direct synthesis of this compound via a multi-component reaction is not extensively documented, a novel three-component reaction for the synthesis of functionalized (trichloromethyl)quinazoline-4(1H)-one derivatives has been reported. researchgate.net This copper-catalyzed reaction utilizes trichloroacetonitrile, benzoyl chlorides, and various primary amines to construct the quinazolinone core with the desired trichloromethyl group at the 2-position. researchgate.net The resulting 2-(trichloromethyl)quinazolin-4(3H)-one can then be subjected to chlorination to yield the target compound.

The following tables summarize key findings from the literature on multi-component reactions for the synthesis of quinazoline derivatives.

Table 1: Examples of Multi-Component Reactions for Quinazoline Synthesis

| Reaction Type | Starting Materials | Catalyst/Conditions | Product | Reference |

| Ugi Four-Component Reaction | o-Bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammonia | Palladium-catalyzed annulation | Polycyclic quinazolinones | nih.govacs.org |

| One-Pot Condensation | Anthranilic acid, acetic anhydride, primary amines | Ultrasonic irradiation, solvent- and catalyst-free | 2,3-Disubstituted quinazolin-4(3H)-ones | nih.gov |

| Three-Component Reaction | Isatoic anhydride, amine, orthoester | Catalyst- and solvent-free, classical heating or microwave irradiation | 2,3-Disubstituted quinazolin-4(3H)-ones | rsc.orgresearchgate.net |

| Copper-Catalyzed Three-Component Reaction | Trichloroacetonitrile, benzoyl chlorides, primary amines | Copper (I), L-proline, THF, room temperature | (Trichloromethyl)quinazoline-4(1H)-one derivatives | researchgate.net |

Table 2: Detailed Research Findings on a Copper-Catalyzed Three-Component Reaction

| Parameter | Details |

| Reaction | Synthesis of functionalized (trichloromethyl)quinazoline-4(1H)-one derivatives |

| Reactants | Trichloroacetonitrile, benzoyl chlorides, and various primary amines |

| Catalyst System | Copper (I) as catalyst and L-proline as a ligand |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room temperature |

| Key Feature | Intramolecular C-H activation |

| Significance | Provides a direct and efficient route to 2-(trichloromethyl) quinazolinone precursors from readily available starting materials. |

| Reference | researchgate.net |

Chemical Transformations and Derivatization Strategies Beyond the Quinazoline Core

Modifications of the Trichloromethyl Group at the C-2 Position

The trichloromethyl group at the C-2 position of the quinazoline (B50416) ring is a key functional handle that can undergo several transformations, including substitution and elimination reactions. These modifications are crucial for altering the electronic and steric properties of the molecule, which can significantly impact its chemical and biological profile.

While the chloro group at the C-4 position is highly susceptible to nucleophilic aromatic substitution, the trichloromethyl group at C-2 also presents opportunities for substitution, although its reactivity is different. The three chlorine atoms on a single carbon atom create a highly electron-deficient center, which can be attacked by nucleophiles under appropriate conditions. However, direct substitution on the trichloromethyl group is often challenging and can be accompanied by side reactions.

The transformation of the trichloromethyl group to a dichloromethyl or dichloromethylene moiety represents another synthetic strategy to diversify the 2-position of the quinazoline ring. This can be achieved through elimination reactions, typically involving the removal of a chlorine atom and a proton from an adjacent position if available, or through reductive dehalogenation. While specific examples for 4-chloro-2-(trichloromethyl)quinazoline are not extensively documented, analogous transformations in other heterocyclic systems suggest the feasibility of such reactions.

For instance, controlled reduction of the trichloromethyl group can lead to the formation of a dichloromethyl group. Alternatively, base-induced elimination of HCl from the trichloromethyl group, if a suitable proton source is available or through rearrangement, could potentially lead to a dichloromethylene intermediate. This highly reactive species could then be trapped with various reagents to introduce new functionalities at the C-2 position. Such transformations would significantly alter the chemical properties of the quinazoline derivative, opening up new avenues for further derivatization.

Annulation and Fused Heterocycle Formation

The quinazoline core of this compound can be further elaborated by the annulation of additional heterocyclic rings, leading to the formation of complex, polycyclic systems. These fused heterocycles often exhibit unique chemical and photophysical properties and are of significant interest in medicinal and materials chemistry.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and versatile method for linking a triazole ring to the quinazoline scaffold. This strategy typically involves the conversion of the 4-chloro group into an azide (B81097), followed by a cycloaddition reaction with a terminal alkyne. The resulting 1,2,3-triazole-linked quinazoline derivatives are of interest for their potential biological activities.

In a typical synthetic sequence, this compound can be converted to the corresponding 4-azido-2-(trichloromethyl)quinazoline by treatment with sodium azide. This azide derivative can then undergo a CuAAC reaction with a variety of terminal alkynes, yielding a library of 1,4-disubstituted 1,2,3-triazole-linked quinazolines. The reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope, allowing for the introduction of diverse functional groups onto the triazole ring. This modular approach is highly valuable for the rapid generation of compound libraries for screening purposes.

The formation of fused triazoloquinazoline systems, such as dihydrotriazoloquinazolines, can be achieved through cyclocondensation reactions. This approach involves the reaction of a suitably functionalized quinazoline derivative with a reagent that can provide the necessary atoms to form the triazole ring. A common strategy involves the use of 4-hydrazinoquinazolines as key intermediates.

Starting from this compound, the 4-chloro group can be displaced by hydrazine (B178648) to form 4-hydrazino-2-(trichloromethyl)quinazoline. This intermediate can then undergo cyclocondensation with various one-carbon sources, such as orthoesters or acid chlorides, to form the fused triazole ring. For example, reaction with diethyl oxalate (B1200264) can lead to the formation of an ethoxycarbonyl-substituted triazolo[4,3-c]quinazoline, which can be further derivatized. researchgate.net Similarly, reaction with other reagents can lead to different substitution patterns on the triazole ring. ekb.egurfu.ru These fused heterocyclic systems have a rigid, planar structure and are of interest for their potential applications in medicinal chemistry and materials science. researchgate.neturfu.ru

Table 1: Examples of Fused Triazoloquinazoline Synthesis

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 4-Hydrazinoquinazoline | Diethyl oxalate | 3-Ethoxycarbonyl-1,2,4-triazolo[4,3-c]quinazoline | researchgate.net |

| 2-Chloro-4-hydrazinylquinazoline | Acetic anhydride | 3-Methyl- researchgate.netekb.egresearchgate.nettriazolo[4,3-c]quinazolin-5(6H)-one | ekb.eg |

| 4-Hydrazino-2-(4-bromophenyl)quinazoline | Arylbenzaldehyde/Br₂ | 3-Aryl-5-aminobiphenyl substituted researchgate.netekb.egresearchgate.nettriazolo[4,3-c]quinazolines | urfu.ru |

The synthesis of fused pyrimidine (B1678525) systems, such as pyrimido[2,1-b]quinazolines, represents another important derivatization strategy for the quinazoline core. While C-H nitrene insertion is a powerful tool for the formation of C-N bonds and can be used to construct heterocyclic rings, its application to the direct synthesis of fused pyrimidine systems from quinazolines is not extensively documented. However, related strategies involving intramolecular C-H amination and cyclization can lead to similar fused structures.

The generation of a nitrene at a position that allows for intramolecular C-H insertion into the quinazoline ring could, in principle, lead to the formation of a new five- or six-membered ring. For example, photolysis or thermolysis of an azide precursor attached to the quinazoline core could generate a reactive nitrene species. nih.gov While direct C-H insertion to form a fused pyrimidine ring is a complex transformation, alternative cyclization strategies have been developed to access these systems. For instance, palladium-catalyzed intramolecular oxidative C-H amination has been used to synthesize quinazolinone-fused heterocycles. nih.gov Other methods, such as the reaction of 2-aminoquinazolines with appropriate building blocks, can also lead to the formation of pyrimido[2,1-b]quinazoline derivatives. nih.gov These fused polycyclic systems are of interest for their potential biological activities, including antitumor and antiviral properties. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Azido-2-(trichloromethyl)quinazoline |

| 4-Hydrazino-2-(trichloromethyl)quinazoline |

| 3-Ethoxycarbonyl-1,2,4-triazolo[4,3-c]quinazoline |

| 3-Methyl- researchgate.netekb.egresearchgate.nettriazolo[4,3-c]quinazolin-5(6H)-one |

| 3-Aryl-5-aminobiphenyl substituted researchgate.netekb.egresearchgate.nettriazolo[4,3-c]quinazolines |

| Pyrimido[2,1-b]quinazolines |

| Tetrazolo[1,5-a]quinazoline |

Spectroscopic and Crystallographic Analyses for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Characterization

A ¹H NMR spectrum of 4-Chloro-2-(trichloromethyl)quinazoline would be expected to show signals corresponding to the aromatic protons on the quinazoline (B50416) ring system. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals would provide information about the electronic environment and connectivity of the protons. Typically, for a quinazoline ring, the protons would appear in the aromatic region of the spectrum, generally between 7.0 and 9.0 ppm. The integration of these signals would confirm the number of protons in each distinct chemical environment.

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and provide information about their chemical environment. The spectrum would be expected to show distinct signals for the carbons of the quinazoline ring and the trichloromethyl group. The chemical shifts of the aromatic carbons would typically fall in the range of 110-160 ppm. The carbon of the trichloromethyl group would likely appear at a lower field due to the deshielding effect of the three chlorine atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-Cl stretching, C=N stretching of the quinazoline ring, and C=C stretching of the aromatic system. The fingerprint region of the spectrum would provide a unique pattern that could be used for identification purposes.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing multiple chlorine atoms. Fragmentation patterns observed in the spectrum could provide further structural information. Predicted mass spectrometry data for various adducts of the compound are available. uni.lu

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 280.92015 |

| [M+Na]⁺ | 302.90209 |

| [M-H]⁻ | 278.90559 |

| [M+NH₄]⁺ | 297.94669 |

| [M+K]⁺ | 318.87603 |

| [M]⁺ | 279.91232 |

| [M]⁻ | 279.91342 |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and crystallographic parameters for this compound. Such data would offer an unambiguous confirmation of its molecular structure and provide insights into its packing in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a suitable solvent, would show absorption bands corresponding to π-π* and n-π* transitions within the quinazoline ring system. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophore. For quinazoline derivatives, absorption bands are generally observed in the range of 200-400 nm. nih.gov

Theoretical and Computational Chemistry Studies

Structure-Reactivity Relationship (SRR) Investigations of 4-Chloro-2-(trichloromethyl)quinazoline Derivatives

The chemical behavior of this compound is largely dictated by the electronic properties of its substituents. The quinazoline (B50416) core, a bicyclic aromatic system, is inherently electron-deficient. This deficiency is significantly amplified by the potent electron-withdrawing effects of both the chlorine atom at the C4 position and the trichloromethyl (-CCl₃) group at the C2 position. smolecule.com This electronic arrangement renders the C4 position exceptionally reactive towards nucleophilic substitution reactions. smolecule.com

Theoretical calculations, such as Density Functional Theory (DFT), have been employed to understand the regioselectivity of these reactions. Studies on related 2,4-dichloroquinazolines reveal that the carbon atom at the 4-position possesses a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This indicates that C4 is the more electrophilic center and the preferred site for nucleophilic attack compared to the C2 position. smolecule.commdpi.com This heightened reactivity at C4 allows for selective substitution, which is a cornerstone in the synthesis of diverse quinazoline derivatives. For instance, regioselective nucleophilic aromatic substitution (SNAr) is a well-documented method for replacing the C4-chlorine with various amines to synthesize bioactive 4-aminoquinazolines. mdpi.comnih.gov The versatility of this SNAr reaction is notable, proceeding efficiently with aliphatic, benzylic, and aromatic amines under varying conditions. mdpi.comnih.govnih.gov

Structure-activity relationship (SAR) studies on derivatives of this compound have demonstrated that modifications to the quinazoline framework can significantly influence their biological potency. smolecule.com For example, the introduction of different substituted amine groups at the C4 position has led to the development of compounds with significant antiplasmodial activity against Plasmodium falciparum. smolecule.comresearchgate.net The nature of the substituent at this position is critical; for instance, replacing the chlorine with certain 4-carboxamido or 4-alkoxy groups has yielded compounds with high efficacy against multiresistant malaria strains. mdpi.com

| Position of Modification | Type of Modification | Observed Effect on Reactivity/Activity |

| C4 | Nucleophilic Aromatic Substitution (SNAr) with amines | High regioselectivity, formation of 4-aminoquinazoline derivatives. mdpi.comnih.gov |

| C4 | Substitution with various carboxamides and alkoxy groups | Modulates antiplasmodial activity against P. falciparum. mdpi.com |

| C2 and C4 | Presence of electron-withdrawing groups (-Cl, -CCl₃) | Enhances electrophilicity, particularly at the C4 position. smolecule.com |

This table summarizes the correlation between structural changes and the resulting chemical or biological properties of this compound derivatives.

The introduction of a linker or spacer between the quinazoline core and a substituent at the C4 position can have a profound impact on the molecule's properties and biological activity. Research into 2-trichloromethylquinazoline derivatives has explored the effect of incorporating a two-atom linker in series such as 4-carboxamides and 4-alkoxy compounds. researchgate.net The linker alters the spatial arrangement and flexibility of the side chain, which can influence how the molecule interacts with biological targets.

In the context of antiplasmodial agents, studies have compared derivatives with and without linkers. For instance, moving from a direct 4-carboxamido linkage to a 4-sulfonamide series, which introduces a -SO₂-NH- linker, can significantly alter the biological profile, sometimes leading to a decrease in cytotoxicity while affecting antiplasmodial efficacy. researchgate.net The choice of linker atoms (e.g., oxygen in alkoxy derivatives, nitrogen in carboxamido derivatives) and their length are critical parameters in tuning the physicochemical properties and ultimately the synthetic accessibility and therapeutic potential of the final compounds. researchgate.netmdpi.com

| Linker Type | Position | Example Series | Impact on Properties |

| Two-atom linker | C4 | 4-Carboxamido | Influences spatial orientation and interaction with biological targets. researchgate.net |

| -O- linker | C4 | 4-Alkoxy | Can enhance antiplasmodial activity. mdpi.com |

| -SO₂NH- linker | C4 | 4-Sulfonamide | Alters cytotoxicity and antiplasmodial profile. researchgate.net |

This table illustrates the effects of introducing different linker atoms at the C4 position of the 2-trichloromethylquinazoline scaffold.

Molecular Modeling and Interaction Dynamics

Molecular modeling techniques, including docking and molecular dynamics simulations, are valuable tools for investigating the interactions between this compound derivatives and their biological targets. researchgate.net These computational methods provide insights into the binding modes and stability of ligand-protein complexes at an atomic level. researchgate.net

For quinazoline derivatives targeting specific enzymes or receptors, molecular docking can predict the most favorable binding orientation within the active site. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. researchgate.net For example, simulations have been used to identify stable binding interactions between quinazoline compounds and key amino acid residues in enzyme active sites. researchgate.net Molecular dynamics simulations further complement these findings by providing a dynamic view of the ligand-receptor complex, assessing its stability and conformational changes over time. researchgate.net

Quantum Mechanical Calculations for Electronic Structure and Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This method has been applied to study polymorphs of related compounds like 2-trichloromethyl-3H-4-quinazoline, providing detailed insights into the nature of crystal packing. core.ac.ukscispace.comacs.org The analysis maps various properties onto the surface, such as the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ), allowing for the generation of 2D fingerprint plots. mdpi.com

| Interaction Type | Contribution to Crystal Packing | Method of Analysis |

| Chlorine intermolecular contacts | Dominant role in overall molecular packing. scispace.comacs.org | Hirshfeld Surface Analysis |

| H···H, H···C/C···H, H···O/O···H | Major contributions from van der Waals forces and hydrogen bonding. mdpi.comdesy.de | 2D Fingerprint Plots |

| Halogen Bonding | Trichloromethyl group acts as a potential donor. core.ac.ukscispace.comacs.org | Hirshfeld Surface Analysis |

This table outlines the key intermolecular interactions in the crystal structures of trichloromethyl-quinazoline derivatives as revealed by Hirshfeld surface analysis.

To further quantify the intermolecular interactions identified through Hirshfeld analysis, energy framework analysis is employed. This computational method calculates the interaction energies between molecules in the crystal, breaking them down into electrostatic, polarization, dispersion, and exchange-repulsion components. mdpi.comresearchgate.net The results are often visualized as cylindrical frameworks, where the size of the cylinder corresponds to the strength of the interaction energy. mdpi.com

For quinazoline-based molecular crystals, energy framework analyses have confirmed that dispersion forces make a significant contribution to the stabilization of the molecular packing. desy.deresearchgate.net By calculating the total intermolecular interaction energy (Etot), researchers can gain a quantitative understanding of the relative strengths of different interactions within the crystal structure. This approach provides a more complete picture of the forces governing crystal formation and stability, complementing the qualitative insights from Hirshfeld surfaces. mdpi.comdesy.de

Conformational Analysis of the Trichloromethyl Group

Computational studies, typically employing Density Functional Theory (DFT) methods, can elucidate the potential energy surface of this rotation. The bulky chlorine atoms of the trichloromethyl group can lead to significant steric hindrance with the adjacent nitrogen atom (N1) and the hydrogen atom at the 8-position of the quinazoline ring. This steric clash results in distinct energy minima and maxima as the group rotates.

The conformational analysis would likely reveal that the staggered conformations, where the chlorine atoms are positioned to minimize interaction with the quinazoline ring, are energetically favored. Conversely, eclipsed conformations, where a chlorine atom is in close proximity to the ring atoms, would represent rotational barriers. The relative energies of these conformations and the heights of the rotational barriers provide insights into the flexibility of the molecule and the populations of different conformers at various temperatures.

| Dihedral Angle (N1-C2-C-Cl) | Relative Energy (kcal/mol) | Conformer Type |

| 60°, 180°, 300° | 0 | Staggered (Minimum) |

| 0°, 120°, 240° | Variable (e.g., 3-5) | Eclipsed (Transition State) |

| Note: The values presented in this table are hypothetical and serve to illustrate the expected outcomes of a conformational analysis. Actual values would be derived from specific computational calculations. |

Reaction Mechanism Elucidation through Computational Methods

Exploration of Photochemical Transformation Pathways

The presence of chromophoric quinazoline ring and the labile trichloromethyl group suggests that this compound may undergo interesting photochemical transformations. Computational photochemistry can be employed to explore the excited-state potential energy surfaces and identify plausible reaction pathways upon absorption of UV-Vis light.

One potential photochemical pathway is the homolytic cleavage of a C-Cl bond in the trichloromethyl group. Upon excitation to an electronically excited state (e.g., S₁ or T₁), the C-Cl bond may weaken, leading to the formation of a dichloromethylquinazolinyl radical and a chlorine radical. The stability of the resulting radical species and the energy barriers for this process can be computationally evaluated.

Another possibility is the photochemical cleavage of the C4-Cl bond. The nature of the excited state (e.g., ππ* or nπ*) and its localization on the quinazoline ring would influence the likelihood of this pathway. Computational methods can help determine the electronic character of the low-lying excited states and their potential for bond dissociation.

| Photochemical Process | Proposed Intermediates | Computational Method |

| C-Cl bond cleavage (-CCl₃) | Dichloromethylquinazolinyl radical, Cl• | TD-DFT, CASSCF |

| C-Cl bond cleavage (C4) | 2-(Trichloromethyl)quinazolinyl radical, Cl• | TD-DFT, CASSCF |

| Note: This table outlines potential photochemical pathways and the computational methods used to study them. |

Insights into Elimination and Isomerization Mechanisms

Computational modeling provides a powerful tool to investigate the mechanisms of elimination and isomerization reactions of this compound. For instance, the elimination of HCl from the molecule could potentially occur under thermal or base-catalyzed conditions.

A plausible elimination pathway could involve the abstraction of a proton from an adjacent position, although the quinazoline ring is aromatic. More likely, under specific conditions, is the elimination involving the trichloromethyl group, potentially leading to a dichloromethylene intermediate. The transition state structures and activation energies for such elimination reactions can be calculated to predict their feasibility.

Isomerization could involve the migration of the chlorine atom from the C4 position to another position on the quinazoline ring. Such a process would likely proceed through a high-energy intermediate or transition state. Computational studies can map out the potential energy surface for such rearrangements, identifying the most favorable pathways and the associated energy barriers. These calculations are crucial for understanding the stability of the compound and its potential to transform into other isomers under various conditions.

| Reaction Type | Potential Products | Key Computational Insights |

| Elimination | Quinazoline with a dichloromethylene group | Transition state geometry, activation energy |

| Isomerization | Isomers with Cl at different positions | Relative energies of isomers, rearrangement barriers |

| Note: This table summarizes the potential elimination and isomerization reactions and the insights that can be gained from computational studies. |

Applications of 4 Chloro 2 Trichloromethyl Quinazoline As a Chemical Synthon in Research

Precursor in the Development of Diverse Heterocyclic Scaffolds

The utility of 4-chloro-2-(trichloromethyl)quinazoline as a building block stems from the high reactivity of the C-4 chloro substituent, which can be readily displaced by various nucleophiles or engaged in metal-catalyzed cross-coupling reactions. This reactivity facilitates the synthesis of a broad spectrum of substituted quinazolines and fused heterocyclic systems.

The C-4 position of the quinazoline (B50416) ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. mdpi.com Consequently, the chlorine atom can be efficiently substituted by a range of nucleophiles. For instance, reactions with primary and secondary amines are commonly employed to produce 4-aminoquinazoline derivatives. nih.govmdpi.com This straightforward amination is a cornerstone for creating libraries of compounds for biological screening. nih.gov Similarly, reaction with alcohols can yield 4-alkoxy-2-trichloromethylquinazolines. researchgate.net

Beyond nucleophilic substitution, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon bonds at the C-4 position. mdpi.com In Suzuki-Miyaura cross-coupling, the compound reacts with arylboronic acids to yield 4-aryl-2-(trichloromethyl)quinazolines. mdpi.comresearchgate.net The Sonogashira cross-coupling with terminal alkynes provides access to 4-alkynyl-substituted quinazolines. mdpi.com These reactions significantly expand the structural diversity achievable from this single precursor, allowing for the introduction of complex aryl and alkynyl moieties.

The following table summarizes key transformations using this compound as a precursor.

| Reaction Type | Reagents | Resulting Scaffold | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (Amination) | Primary/Secondary Amines (e.g., anilines) | 4-Aminoquinazoline Derivatives | nih.govresearchgate.net |

| Nucleophilic Aromatic Substitution (Alkoxylation) | Alcohols | 4-Alkoxyquinazoline Derivatives | researchgate.net |

| Suzuki-Miyaura Cross-Coupling | Arylboronic acids, Pd catalyst | 4-Arylquinazoline Derivatives | mdpi.com |

| Sonogashira Cross-Coupling | Terminal alkynes, Pd/Cu catalysts | 4-Alkynylquinazoline Derivatives | mdpi.com |

Utility in Target-Oriented Synthesis of Complex Organic Molecules

In target-oriented synthesis, the goal is to create a specific, often complex, molecule with a predefined function, such as biological activity. This compound serves as a valuable starting material in the synthesis of such target molecules, particularly those with potential therapeutic applications. Its predictable reactivity allows for the strategic incorporation of the quinazoline core into larger, more intricate structures.

A significant application is in the synthesis of potential antiplasmodial agents. researchgate.netresearchgate.net Researchers have synthesized series of 4-carboxamido- and 4-alkoxy-2-trichloromethyl quinazolines to evaluate their efficacy against parasites like Plasmodium falciparum. researchgate.net In these syntheses, the 4-chloro group is first converted to a 4-amino group, which then serves as a handle for introducing various carboxamide functionalities, or it is directly substituted by different alcohols. researchgate.net This modular approach enables the systematic exploration of structure-activity relationships (SAR) to identify more potent compounds.

The synthesis of 4-anilinoquinazolines, a class of compounds known for their activity as tyrosine kinase inhibitors, is another key area where 4-chloroquinazoline (B184009) derivatives are crucial. nih.gov For example, compounds bearing the 4-anilinoquinazoline (B1210976) scaffold are investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. nih.gov By reacting this compound with various substituted anilines, chemists can generate a library of potential EGFR inhibitors. The specific substituents on the aniline (B41778) ring can be systematically varied to optimize binding affinity and selectivity for the target enzyme. nih.gov

The table below highlights examples of target-oriented synthesis starting from this compound or its immediate derivatives.

| Target Molecule Class | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|

| 4-Carboxamido-2-trichloromethylquinazolines | Amination at C-4 followed by acylation | Antiplasmodial Agents | researchgate.net |

| 4-Alkoxy-2-trichloromethylquinazolines | Nucleophilic substitution at C-4 with alcohols | Antiplasmodial Agents | researchgate.net |

| 4-Anilinoquinazoline Derivatives | Nucleophilic substitution at C-4 with substituted anilines | Anticancer Agents (e.g., EGFR Inhibitors) | nih.govnih.gov |

| 4-Aryl-2-trichloromethylquinazolines | Suzuki-Miyaura cross-coupling at C-4 | Antiplasmodial Agents | researchgate.net |

Development of Chemical Probes for Understanding Biological Systems

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to elucidate their function or to validate them as therapeutic targets. mskcc.org The development of such probes requires a versatile chemical scaffold that can be easily and systematically modified. This compound is an ideal platform for this purpose, enabling the creation of focused libraries of compounds to probe biological systems.

By leveraging the reactivity of the C-4 position, researchers can synthesize a series of analogs with subtle structural variations. When these compounds are tested against a biological target, the results provide critical information about the molecular interactions required for activity. For example, in the development of EGFR inhibitors, a series of 2-chloroquinazoline (B1345744) derivatives were synthesized and evaluated for their anti-proliferation activity against cancer cell lines. nih.gov The variation of substituents on the quinazoline and aniline rings allowed researchers to probe the binding pocket of the EGFR enzyme, revealing that a chlorine substituent at a specific position enhanced activity. nih.gov Such studies are fundamental to understanding the biology of the target and for designing improved therapeutic agents.

Similarly, the synthesis and antiplasmodial screening of 4-carboxamido- and 4-alkoxy-2-trichloromethylquinazolines serve as a method for probing the biological pathways of the Plasmodium falciparum parasite. researchgate.net By identifying compounds with potent activity, researchers can gain insights into potential molecular targets within the parasite, which is the first step toward developing new antimalarial drugs. Each synthesized derivative acts as a probe, and its biological activity provides a piece of the puzzle in understanding the complex biology of the organism. The collection of these related molecules forms a "chemical toolbox" that can be used to manipulate and study a specific biological question. mskcc.org

常见问题

Q. Methodological Guidance

- High-performance liquid chromatography (HPLC) : Effective for separating regioisomers, particularly when substituents (e.g., pyridinyl or phenyl groups) introduce steric hindrance .

- Crystallization : Slow evaporation of toluene/dichloromethane (1:1) at 313 K produced X-ray-quality crystals, critical for structural validation .

- Safety note : The compound’s chlorinated structure requires inert atmosphere storage (2–8°C) to prevent decomposition .

How do computational and experimental methods complement structural analysis of this compound?

Q. Advanced Characterization

- X-ray diffraction : Resolved the dihedral angle (63.3°) between the quinazoline core and phenyl substituents, confirming steric effects on reactivity .

- DFT studies : Gas-phase computations aligned with experimental redox potentials (e.g., ferrocenyl derivatives showed a one-electron oxidation at +0.45 V vs. Ag/AgCl) .

- Spectroscopic cross-validation : <sup>1</sup>H NMR chemical shifts (δ 7.2–8.5 ppm for aromatic protons) and HRMS data (e.g., m/z 434.74 for [M+H]<sup>+</sup>) ensure structural fidelity .

What electrochemical strategies enable sustainable synthesis of quinazoline derivatives?

Innovative Methodology

Electrochemical oxidative cyclization using undivided cells with carbon/aluminum electrodes achieves 70–85% yields at room temperature, avoiding traditional thermal degradation. Acetic acid serves as both electrolyte and proton donor, simplifying workup compared to transition-metal catalysts . This method is particularly effective for synthesizing 2-methylquinazolin-4(3H)-ones, a scaffold with anticancer relevance .

How can molecular hybridization enhance the pharmacological potential of this compound?

Q. Drug Discovery Focus

- Dual-target hybrids : Covalent linkage to ferrocenyl groups (e.g., 2-ferrocenyl-4(3H)-quinazolinone) introduces redox-active properties, enabling dual anticancer and antiparasitic activity .

- SAR insights : Substitution at the 2-position with pyridinyl groups improves solubility and kinase inhibition (e.g., IC50 < 1 µM for EGFR mutants) .

- In vitro validation : Antiplasmodial activity against Plasmodium falciparum (IC50 0.8–2.4 µM) was achieved via alkoxy modifications at the 4-position .

What safety protocols are critical for handling this compound?

Q. Operational Guidelines

- Personal protective equipment (PPE) : Nitrile gloves, FFP3 masks, and safety goggles are mandatory due to respiratory and dermal toxicity (H313/H333 hazards) .

- Waste management : Chlorinated byproducts must be neutralized with 10% sodium bicarbonate before disposal .

- Storage : Store under argon at -20°C for long-term stability; avoid exposure to moisture to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。